molecular formula C18H22N4O4S B2809976 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide CAS No. 380192-53-0

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide

Cat. No. B2809976
M. Wt: 390.46
InChI Key: KEJRIJSRLSSKLT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Anticonvulsant Activities

Research has indicated that derivatives of 1,3,4-thiadiazole, which share structural similarities with the query compound, show promise as potential anticonvulsants. For example, a study by Sych et al. (2018) on "N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide" demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure, suggesting the relevance of such structures in anticonvulsant drug development (Sych et al., 2018).

Antibacterial Activity

Rafiee Pour et al. (2019) synthesized a series of novel sulfonamides containing a 2-amino-1,3-thiazole fragment under solvent-free conditions. These compounds were evaluated for their antibacterial activity against S. aureus and E. coli, demonstrating the potential for similar structures to serve as antibacterial agents (Rafiee Pour et al., 2019).

Antitumor Activity

The synthesis and antitumor properties of related compounds, such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, have been explored with promising results in anticancer agent development. Horishny et al. (2020) reported that these compounds exhibited potential as new anticancer agents, underscoring the value of such molecular frameworks in the search for effective cancer treatments (Horishny et al., 2020).

Quality Control in Medicinal Chemistry

The development of quality control methods for promising anticonvulsants, as discussed by Sych et al. (2018), highlights the importance of analytical techniques in the standardization and quality assurance of new medicinal substances. This work underlines the critical stage of introducing new medicinal products into medical practice, emphasizing the role of chemical identification and purity assessment (Sych et al., 2018).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies or computational predictions may be needed.


properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-18(2,3)15-11-27-17(19-15)20-16(23)12-4-5-13(14(10-12)22(24)25)21-6-8-26-9-7-21/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJRIJSRLSSKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide

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